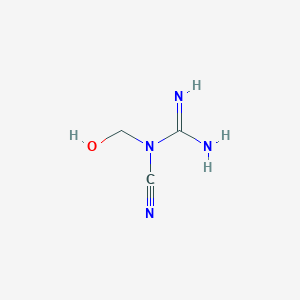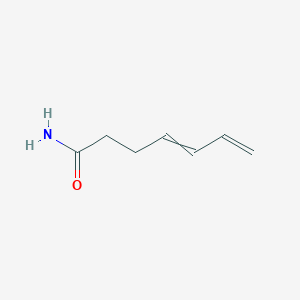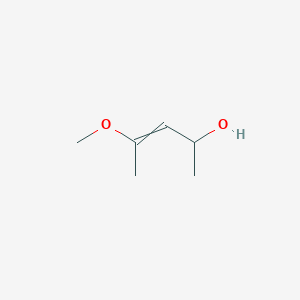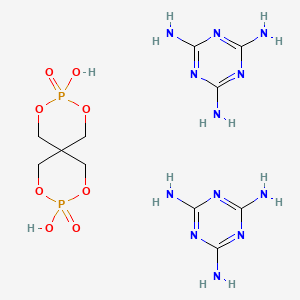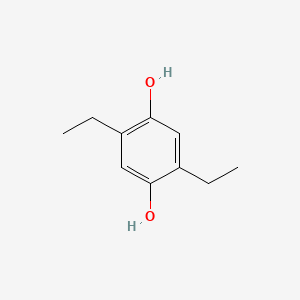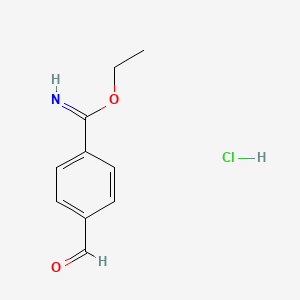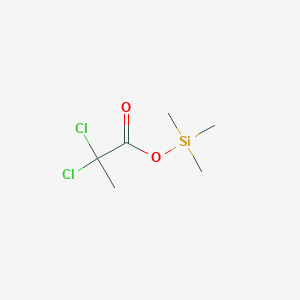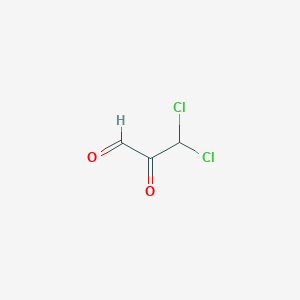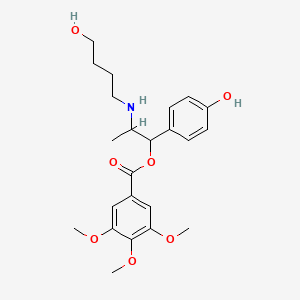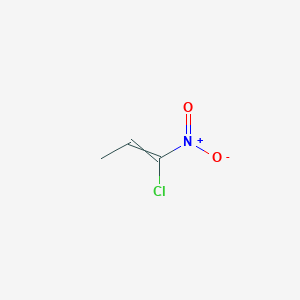
4-Bromo-5-phenyl-1-benzothiepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-phenyl-1-benzothiepine is an organic compound that belongs to the class of benzothiepines Benzothiepines are heterocyclic compounds containing a benzene ring fused to a thiepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-1-benzothiepine typically involves the intramolecular Friedel-Crafts reaction. The process begins with the alkylation of p-bromothiophenol with ethyl 4-bromobutyrate, followed by subsequent alkaline hydrolysis. The resulting bromide is then condensed with 4-methylphenylboronic acid using the Suzuki coupling reaction to form the desired benzothiepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-phenyl-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-phenyl-1-benzothiepine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Phenyl-1-benzothiepine.
Substitution: Various substituted benzothiepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-5-phenyl-1-benzothiepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-phenyl-1-benzothiepine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine atom and the phenyl group may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzothiepine: Lacks the bromine and phenyl groups, resulting in different chemical properties and reactivity.
1-Benzazepine: Contains a nitrogen atom in place of the sulfur atom, leading to different biological activities and applications.
Uniqueness
4-Bromo-5-phenyl-1-benzothiepine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
66769-03-7 |
|---|---|
Fórmula molecular |
C16H11BrS |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
4-bromo-5-phenyl-1-benzothiepine |
InChI |
InChI=1S/C16H11BrS/c17-14-10-11-18-15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
SWWGCLCCSHBMQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
